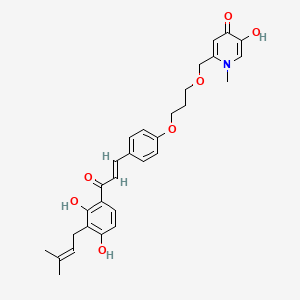
Antibacterial agent 145
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibacterial agent 145 is a compound known for its potent antibacterial properties. It disrupts the integrity of the cytoplasmic membrane and inhibits cell metabolism, exhibiting low cytotoxic effects on normal cells . This compound is particularly effective against pathogenic bacteria, making it a valuable asset in the fight against bacterial infections.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of antibacterial agent 145 involves several steps, including the use of specific reagents and conditions to achieve the desired chemical structure. The exact synthetic route and reaction conditions are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The production methods are optimized for scalability and efficiency .
化学反应分析
Types of Reactions
Antibacterial agent 145 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced compounds. Substitution reactions can result in a wide range of new compounds with different properties .
科学研究应用
Antibacterial agent 145 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antibacterial action and to develop new antibacterial agents.
Biology: Employed in research to understand bacterial cell membrane integrity and metabolism.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant bacteria.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and other applications
作用机制
The mechanism of action of antibacterial agent 145 involves disrupting the integrity of the bacterial cytoplasmic membrane and inhibiting cell metabolism. This compound targets specific pathways involved in bacterial iron uptake, which is crucial for bacterial growth and survival . By interfering with these pathways, this compound effectively inhibits bacterial growth and proliferation.
相似化合物的比较
Similar Compounds
Similar compounds to antibacterial agent 145 include:
Antibacterial agent 144: Known for its activity against drug-susceptible and drug-resistant Gram-positive bacteria.
Antibacterial agent 146: Exhibits potent antibacterial activity against various bacterial strains.
Antibacterial agent 148: Effective against clinically important methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus strains.
Uniqueness
This compound stands out due to its unique mechanism of action, which involves targeting bacterial iron uptake pathways. This specificity allows it to effectively combat bacterial infections with minimal cytotoxic effects on normal cells . Additionally, its ability to disrupt the cytoplasmic membrane integrity and inhibit cell metabolism makes it a valuable tool in the fight against bacterial infections.
属性
分子式 |
C30H33NO7 |
|---|---|
分子量 |
519.6 g/mol |
IUPAC 名称 |
2-[3-[4-[(E)-3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-oxoprop-1-enyl]phenoxy]propoxymethyl]-5-hydroxy-1-methylpyridin-4-one |
InChI |
InChI=1S/C30H33NO7/c1-20(2)5-11-24-27(33)14-12-25(30(24)36)26(32)13-8-21-6-9-23(10-7-21)38-16-4-15-37-19-22-17-28(34)29(35)18-31(22)3/h5-10,12-14,17-18,33,35-36H,4,11,15-16,19H2,1-3H3/b13-8+ |
InChI 键 |
OYJVVCKGVHAPCW-MDWZMJQESA-N |
手性 SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)OCCCOCC3=CC(=O)C(=CN3C)O)O)C |
规范 SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)OCCCOCC3=CC(=O)C(=CN3C)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


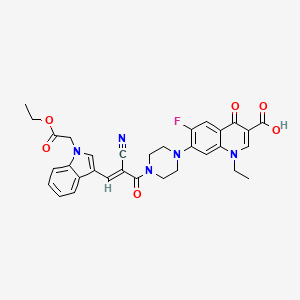
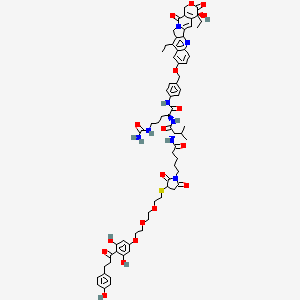
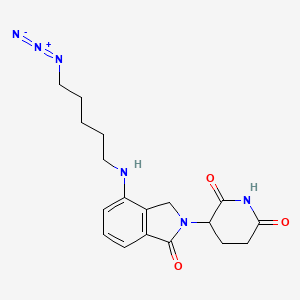
![1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B12381166.png)
![fac-[Re(CO)3(L6)(H2O)][NO3]](/img/structure/B12381174.png)
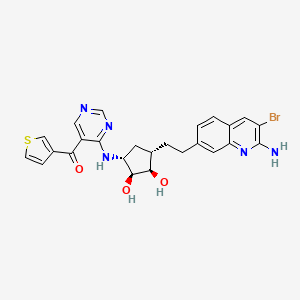


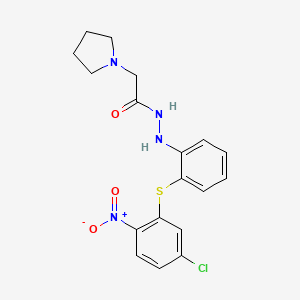
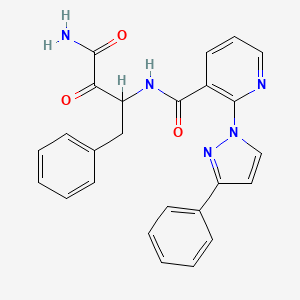


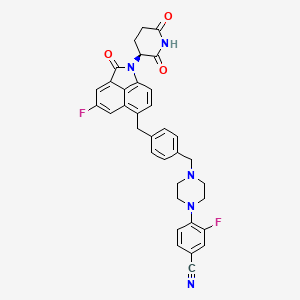
![(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid;(1R)-1-phenylethanamine](/img/structure/B12381216.png)
